molecular formula C11H9ClN6OS B8489488 2-Amino-4,5-dihydro-4-oxo-7-(3-thienylmethyl)-3H-pyrrolo[3,2-d]pyrimidine-6-diazonium chloride CAS No. 163217-79-6

2-Amino-4,5-dihydro-4-oxo-7-(3-thienylmethyl)-3H-pyrrolo[3,2-d]pyrimidine-6-diazonium chloride

Cat. No. B8489488
CAS RN: 163217-79-6
M. Wt: 308.75 g/mol
InChI Key: XBQAXQQNUJIJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dihydro-4-oxo-7-(3-thienylmethyl)-3H-pyrrolo[3,2-d]pyrimidine-6-diazonium chloride is a useful research compound. Its molecular formula is C11H9ClN6OS and its molecular weight is 308.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

163217-79-6

Molecular Formula

C11H9ClN6OS

Molecular Weight

308.75 g/mol

IUPAC Name

2-amino-4-oxo-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidine-6-diazonium;chloride

InChI

InChI=1S/C11H8N6OS.ClH/c12-11-15-7-6(3-5-1-2-19-4-5)9(17-13)14-8(7)10(18)16-11;/h1-2,4,13H,3H2,(H2,12,16,18);1H

InChI Key

XBQAXQQNUJIJSF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC2=C(NC3=C2N=C(NC3=O)N)[N+]#N.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charged 23.4 kg (74.1 mol) of 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, hydrochloride, monohydrate (U.S. Pat. No. 4,923,872), 240 L water and 14.9 kg (147.1 mol) 36% hydrochloric acid to a nitrogen-purged 800 L reactor. The resulting slurry is cooled to 0° C. A solution of 7.9 kg (114.5 mol) sodium nitrite in 20 L water is added to the slurry over 40 minutes. The reaction mixture is heated to 20° C. and held at that temperature for 1.3 hours. The product is collected and washed with 90 n water yielding 63.5 kg of the title compound as a water wet cake.
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.9 kg
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
solvent
Reaction Step Two
Quantity
14.9 kg
Type
reactant
Reaction Step Three
Name
Quantity
240 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.